molecular formula C27H32O12 B11159724 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11159724
M. Wt: 548.5 g/mol
InChI Key: XUZASKXKTDZLAB-BYBMWWPSSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting with the preparation of the chromenyl derivative. This is followed by the introduction of acetoxy groups through acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromenyl moiety, leading to the formation of different derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may be studied for its potential interactions with biological molecules. Its chromenyl moiety is of particular interest due to its presence in various bioactive compounds.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The chromenyl structure is known for its presence in several pharmacologically active compounds, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE exerts its effects depends on its interaction with molecular targets. The chromenyl moiety can interact with enzymes and receptors, potentially modulating biological pathways. The acetoxy groups may also play a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: These compounds share the chromenyl structure and are known for their biological activity.

    Acetoxy-Substituted Compounds: These compounds have similar functional groups and may undergo similar reactions.

Uniqueness

What sets [3,4,5-TRIS(ACETYLOXY)-6-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE apart is its combination of acetoxy groups and a chromenyl moiety, providing a unique set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H32O12

Molecular Weight

548.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C27H32O12/c1-7-8-18-11-22(32)39-23-13(2)20(10-9-19(18)23)37-27-26(36-17(6)31)25(35-16(5)30)24(34-15(4)29)21(38-27)12-33-14(3)28/h9-11,21,24-27H,7-8,12H2,1-6H3/t21-,24-,25+,26-,27-/m1/s1

InChI Key

XUZASKXKTDZLAB-BYBMWWPSSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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